1,9-Dioxadispiro[2.1.35.23]decane
Description
1,9-Dioxadispiro[2.1.35.23]decane is a dispirocyclic compound featuring two oxygen atoms integrated into its bridged ring system. Its nomenclature indicates a decane backbone with two spiro junctions, forming three interconnected rings. The numbering [2.1.35.23] specifies the ring sizes and connectivity, suggesting a complex architecture with small- and medium-sized rings. Such spirocyclic structures are known for their conformational rigidity, stereochemical uniqueness, and applications in materials science and pharmaceuticals .
Properties
IUPAC Name |
1,9-dioxadispiro[2.1.35.23]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-7(3-1)4-8(5-9-7)6-10-8/h1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLDYZOGFQGNPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC3(CO2)CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Dioxadispiro[2.1.35.23]decane typically involves the formation of spirocyclic intermediates. One common method includes the reaction of appropriate diols with ketones or aldehydes under acidic conditions to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield .
Industrial Production Methods
While specific industrial production methods for 1,9-Dioxadispiro[2135This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as distillation or chromatography to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1,9-Dioxadispiro[2.1.35.23]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
1,9-Dioxadispiro[2.1.35.23]decane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique physical and chemical properties.
Mechanism of Action
The mechanism of action of 1,9-Dioxadispiro[2.1.35.23]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Ethers (Dioxaspiro Compounds)
1,5-Dioxaspiro[5.5]undecane (C11H20O2) :
- Structure : A single spiro center connecting two six-membered rings, with oxygen atoms at positions 1 and 5.
- Properties : Simpler spiro ether with moderate polarity due to oxygen atoms. Experimental data indicate a boiling point of ~250°C and a density of 1.02 g/cm³ .
- Applications : Primarily used as a precursor in organic synthesis and chiral resolution studies.
- Contrast : Unlike 1,9-Dioxadispiro[2.1.35.23]decane, this compound lacks a dispiro system, resulting in reduced steric hindrance and lower thermal stability .
Macrocycles with Dispiro-1,3-Dioxane Units (e.g., C35H49O10) :
- Structure : Multi-ring macrocycles with dispiro junctions and multiple oxygen atoms.
- Properties : High molecular weight (e.g., 653.75 g/mol for C35H49O10), elevated melting points (>200°C), and significant rigidity due to extended conjugation .
- Applications : Explored in supramolecular chemistry for host-guest interactions.
- Contrast : this compound’s smaller rings likely confer higher solubility in apolar solvents compared to these macrocycles .
Spirocyclic Amines (Diazaspiro Compounds)
1,9-Diazaspiro[4.5]decane (C8H16N2) :
- Structure : Two nitrogen atoms at spiro positions, forming a bicyclic amine.
- Properties : Basic character (pKa ~9.5), water solubility (~50 mg/mL), and applications in drug design (e.g., as a scaffold for kinase inhibitors) .
- Contrast : Replacing oxygen with nitrogen increases polarity and hydrogen-bonding capacity, altering reactivity and biological activity compared to 1,9-Dioxadispiro.
1-Methyl-1,9-diazaspiro[5.5]undecane (C11H22N2) :
- Structure : Larger spiro system with a methyl substituent.
- Properties : Enhanced lipophilicity (logP ~2.8) and thermal stability (decomposition >300°C).
- Applications : Used in coordination chemistry and as a ligand in catalysis .
- Contrast : The methyl group and nitrogen atoms differentiate its electronic profile from oxygenated spiro compounds, impacting catalytic and solubility properties .
Linear and Branched Alkanes
- Decane (C10H22) :
- Structure : A straight-chain alkane.
- Properties : Hydrophobic (logP ~5.5), boiling point 174°C, used as a solvent and fuel additive .
- Contrast : Unlike 1,9-Dioxadispiro, decane lacks functional groups and cyclic rigidity, making it unsuitable for applications requiring stereochemical control or thermal stability .
Key Research Findings and Data Tables
Table 1: Structural and Physical Property Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Polarity (PSA, Ų) | Key Applications |
|---|---|---|---|---|---|
| This compound* | C10H16O2 | 168.23 | ~280 (estimated) | 18.5 | Materials science, polymers |
| 1,5-Dioxaspiro[5.5]undecane | C11H20O2 | 184.27 | 250 | 18.5 | Organic synthesis |
| 1,9-Diazaspiro[4.5]decane | C8H16N2 | 140.23 | 220 | 24.7 | Pharmaceuticals |
| Decane | C10H22 | 142.28 | 174 | 0.0 | Solvents, fuels |
*Estimated properties based on structural analogs.
Table 2: Reactivity and Functional Differences
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
